molecular formula C22H28N2O2 B4758594 N-(1-benzyl-4-piperidinyl)-2-(3,4-dimethylphenoxy)acetamide

N-(1-benzyl-4-piperidinyl)-2-(3,4-dimethylphenoxy)acetamide

Cat. No. B4758594
M. Wt: 352.5 g/mol
InChI Key: MBFRADCVOPBXEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-benzyl-4-piperidinyl)-2-(3,4-dimethylphenoxy)acetamide, also known as Fentanyl, is a potent synthetic opioid analgesic. It is used as a pain medication for surgical and chronic pain management. Fentanyl is highly effective and has a rapid onset of action, making it a popular choice for anesthesia and analgesia.

Mechanism of Action

N-(1-benzyl-4-piperidinyl)-2-(3,4-dimethylphenoxy)acetamide works by binding to the mu-opioid receptors in the brain and spinal cord. This binding inhibits the transmission of pain signals and produces a sense of euphoria. N-(1-benzyl-4-piperidinyl)-2-(3,4-dimethylphenoxy)acetamide is highly potent and has a rapid onset of action due to its high affinity for the mu-opioid receptors.
Biochemical and Physiological Effects:
N-(1-benzyl-4-piperidinyl)-2-(3,4-dimethylphenoxy)acetamide has several biochemical and physiological effects. It produces analgesia, sedation, and respiratory depression. N-(1-benzyl-4-piperidinyl)-2-(3,4-dimethylphenoxy)acetamide also has a dose-dependent effect on the cardiovascular system, causing bradycardia and hypotension at high doses. N-(1-benzyl-4-piperidinyl)-2-(3,4-dimethylphenoxy)acetamide can also cause nausea, vomiting, and constipation.

Advantages and Limitations for Lab Experiments

N-(1-benzyl-4-piperidinyl)-2-(3,4-dimethylphenoxy)acetamide has several advantages for lab experiments. It is highly potent and has a rapid onset of action, making it an ideal tool for studying the mechanisms of pain and the effects of opioids on the nervous system. However, N-(1-benzyl-4-piperidinyl)-2-(3,4-dimethylphenoxy)acetamide also has several limitations. It can be difficult to control the dose of N-(1-benzyl-4-piperidinyl)-2-(3,4-dimethylphenoxy)acetamide, and it can cause respiratory depression and other adverse effects at high doses.

Future Directions

There are several future directions for research on N-(1-benzyl-4-piperidinyl)-2-(3,4-dimethylphenoxy)acetamide. One area of research is the development of new pain medications that target the mu-opioid receptors with fewer side effects. Another area of research is the development of new drugs that target other receptors involved in pain transmission, such as the delta-opioid receptors. Finally, further research is needed to better understand the mechanisms of pain and to develop new treatments for chronic pain.

Scientific Research Applications

N-(1-benzyl-4-piperidinyl)-2-(3,4-dimethylphenoxy)acetamide has been extensively studied for its analgesic properties. It is commonly used in clinical settings for pain management during surgery and for chronic pain management. N-(1-benzyl-4-piperidinyl)-2-(3,4-dimethylphenoxy)acetamide is also used in research settings to study the mechanisms of pain and to develop new pain medications. N-(1-benzyl-4-piperidinyl)-2-(3,4-dimethylphenoxy)acetamide has been used in animal models to study the effects of opioids on the nervous system and to develop new drugs that target the opioid receptors.

properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-2-(3,4-dimethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2/c1-17-8-9-21(14-18(17)2)26-16-22(25)23-20-10-12-24(13-11-20)15-19-6-4-3-5-7-19/h3-9,14,20H,10-13,15-16H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBFRADCVOPBXEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NC2CCN(CC2)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-benzylpiperidin-4-yl)-2-(3,4-dimethylphenoxy)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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